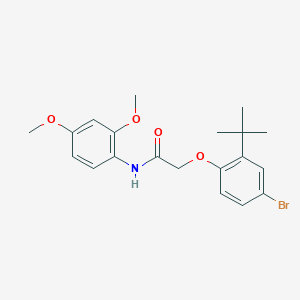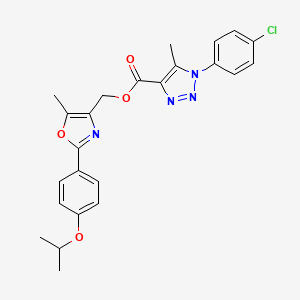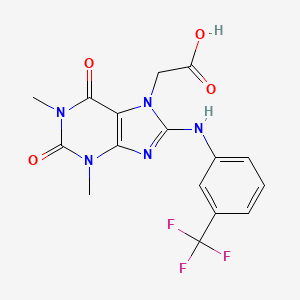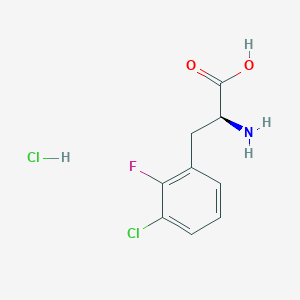![molecular formula C17H15N3O3 B2396663 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate CAS No. 866143-52-4](/img/structure/B2396663.png)
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to have anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. They have been found to inhibit the growth of cancer cells .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties. They can potentially be used in the treatment of HIV .
Antioxidant Activity
Indole derivatives have been found to have antioxidant properties. They can potentially be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties. They can potentially be used in the treatment of microbial infections .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties. They can potentially be used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties. They can potentially be used in the treatment of diabetes .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
It is known that carbamates, which this compound is a part of, can be installed and removed under relatively mild conditions . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels. These could potentially include effects related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Action Environment
It is known that the electrochemical decarboxylation of α-imino-oxy acids, which this compound is a part of, can be accomplished under exogenous-oxidant- and metal-free conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence or absence of certain environmental factors.
Eigenschaften
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-18-17(22)23-19-15-13-10-6-7-11-14(13)20(16(15)21)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,22)/b19-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWGPJFFHTBTR-CYVLTUHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2396591.png)
![N-(3-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2396593.png)


![Methyl 4-[({5-[5-(acetylamino)-3-methylisoxazol-4-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2396599.png)

![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)
![N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2396603.png)